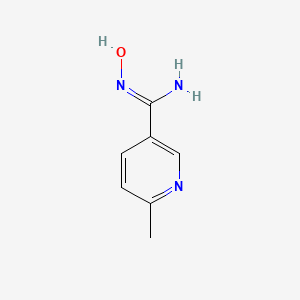
N-hydroxy-6-methyl-3-Pyridinecarboximidamide
Cat. No. B3138741
Key on ui cas rn:
468068-25-9
M. Wt: 151.17 g/mol
InChI Key: UDXMAQYWYAORDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08119663B2
Procedure details


1.0 g (8.5 mmol) of 6-methylpyridine-3-carbonitrile, 882 mg (12.7 mmol) of hydroxylammonium chloride and 1.4 ml (10.2 mmol) of triethylamine were reacted according to the General Method 5A. Yield: 1.11 g (87% of theory)



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][CH:3]=1.[Cl-].[OH:11][NH3+:12].C(N(CC)CC)C>>[OH:11][N:12]=[C:8]([C:5]1[CH:6]=[N:7][C:2]([CH3:1])=[CH:3][CH:4]=1)[NH2:9] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=N1)C#N
|
|
Name
|
|
|
Quantity
|
882 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].O[NH3+]
|
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ON=C(N)C=1C=NC(=CC1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08119663B2
Procedure details


1.0 g (8.5 mmol) of 6-methylpyridine-3-carbonitrile, 882 mg (12.7 mmol) of hydroxylammonium chloride and 1.4 ml (10.2 mmol) of triethylamine were reacted according to the General Method 5A. Yield: 1.11 g (87% of theory)



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][CH:3]=1.[Cl-].[OH:11][NH3+:12].C(N(CC)CC)C>>[OH:11][N:12]=[C:8]([C:5]1[CH:6]=[N:7][C:2]([CH3:1])=[CH:3][CH:4]=1)[NH2:9] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=N1)C#N
|
|
Name
|
|
|
Quantity
|
882 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].O[NH3+]
|
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ON=C(N)C=1C=NC(=CC1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
